A Comprehensive Guide to the Structural Elucidation of 1,4-Diazaspiro[5.5]undecane-5,9-dione Hydrochloride
A Comprehensive Guide to the Structural Elucidation of 1,4-Diazaspiro[5.5]undecane-5,9-dione Hydrochloride
Executive Summary
1,4-Diazaspiro[5.5]undecane-5,9-dione and its hydrochloride salt represent a class of spirocyclic heterocyclic compounds that are valuable as intermediates in organic synthesis and for the development of novel pharmaceuticals.[1] Their unique three-dimensional and rigid structure makes them attractive scaffolds in medicinal chemistry.[2] Rigorous and unambiguous structural confirmation is paramount following synthesis to ensure compound identity, purity, and suitability for downstream applications. This guide provides an in-depth, multi-technique workflow for the complete structural analysis of 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride, designed for researchers and drug development professionals. We will move logically from initial molecular weight confirmation to detailed atomic connectivity and final, definitive 3D structure determination, explaining the scientific rationale behind each experimental choice.
Section 1: The Spirocyclic Scaffold: Initial Characterization
The 1,4-Diazaspiro[5.5]undecane Core: Structure and Significance
The target molecule is composed of two rings joined by a single common carbon atom, known as the spiro center. The structure consists of a piperidinone ring fused at its 4-position to a piperazinedione ring. Nitrogen-containing heterocycles are among the most significant structural components of pharmaceuticals, with over half of all FDA-approved small-molecule drugs containing such a motif.[3][4] The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling and formulation.
Physicochemical Properties
A foundational step in any analysis is to collate the known properties of the target compound. This data serves as a reference against which experimental results will be compared.
| Property | Value | Source |
| Chemical Name | 1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride | - |
| Molecular Formula | C₉H₁₅ClN₂O₂ | MySkinRecipes |
| Molecular Weight | 218.68 g/mol | MySkinRecipes |
| Free Base Formula | C₉H₁₄N₂O₂ | [5] |
| Free Base MW | 182.22 g/mol | |
| Free Base Monoisotopic Mass | 182.10553 Da | [5] |
| Appearance | White to off-white solid (predicted) | [2] |
| Storage | Room temperature, sealed, dry | MySkinRecipes |
Rationale for a Multi-Technique Approach
No single analytical technique can provide a complete structural picture. While mass spectrometry can confirm the molecular formula and infrared spectroscopy identifies functional groups, they cannot definitively establish atomic connectivity or stereochemistry. Conversely, NMR spectroscopy excels at mapping the molecular skeleton but relies on other methods for formula confirmation. The gold standard, X-ray crystallography, provides an unambiguous 3D structure but requires a high-quality single crystal, which is not always obtainable.[6] Therefore, a synergistic and integrated approach is essential for trustworthy and comprehensive structural validation.
Section 2: Mass Spectrometry: Confirming Molecular Identity
Principle & Experimental Rationale
The first and most critical question to answer is: "Did I make a compound with the correct molecular weight?" High-Resolution Mass Spectrometry (HRMS) is the ideal technique to answer this. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the confident determination of the elemental formula. Electrospray Ionization (ESI) is the preferred method for polar, nitrogen-containing heterocyclic compounds as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7][8]
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule.
-
Data Acquisition: Acquire the spectrum over a mass range that includes the expected m/z of the protonated free base (e.g., 100-500 m/z).
-
Analysis: Compare the measured accurate mass of the most abundant ion to the theoretical mass calculated for the protonated free base, [C₉H₁₄N₂O₂ + H]⁺.
Data Interpretation: Expected Results
The primary ion expected is the protonated free base at m/z 183.1128. The presence of this ion, with a mass accuracy of <5 ppm, confirms the elemental composition. Other common adducts may also be observed.
| Adduct Ion | Theoretical m/z |
| [M+H]⁺ | 183.11281 |
| [M+Na]⁺ | 205.09475 |
| [M+K]⁺ | 221.06869 |
| Data sourced from predicted values for the free base.[5] |
Workflow: Mass Spectrometry Analysis
Section 3: NMR Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise connectivity of atoms in a molecule.[9][10] A combination of 1D (¹H, ¹³C) and 2D experiments provides a complete picture of the carbon-hydrogen framework.
Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will allow for the observation of exchangeable N-H protons.
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH₃/CH, CH₂, and quaternary carbons.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different spin systems and identifying quaternary carbons.
-
Predicted Spectrum & Interpretation
Based on the structure and data from analogous compounds, we can predict the key features of the NMR spectra.[11]
¹H NMR Interpretation:
-
N-H Protons: Expect two or more broad signals in the downfield region (δ 7-9 ppm in DMSO-d₆), which may exchange upon addition of D₂O.
-
Piperidinone α-Protons: The four protons adjacent to the carbonyl group (C7 and C11 positions in some numbering schemes) will likely appear as complex multiplets around δ 2.5-3.0 ppm.
-
Piperazinedione Methylene Protons: The CH₂ groups in the piperazinedione ring (adjacent to the nitrogen atoms) are expected to be in the δ 3.0-3.8 ppm region.
-
Piperidinone β-Protons: The CH₂ group at the "bottom" of the cyclohexanone ring will likely be the most upfield, around δ 1.8-2.2 ppm.
¹³C NMR Interpretation:
-
Carbonyl Carbons (C=O): Two distinct signals are expected for the two non-equivalent carbonyl groups. Amide carbonyls typically appear in the δ 160-185 ppm range, while ketone carbonyls are further downfield (δ >180 ppm).[12]
-
Spiro Carbon: The quaternary spiro carbon is a key diagnostic signal, expected in the δ 50-70 ppm range. It will be absent in the DEPT-135 spectrum.
-
Aliphatic Carbons: The remaining CH₂ groups will appear in the δ 20-50 ppm region. The DEPT-135 experiment will show these as negative signals, confirming their identity as methylene carbons.[10]
| Carbon Type | Predicted ¹³C Shift (ppm) | DEPT-135 Signal |
| Ketone C=O | 190 - 210 | Absent |
| Amide C=O | 165 - 180 | Absent |
| Spiro (C) | 50 - 70 | Absent |
| -CH₂-N- | 40 - 55 | Negative |
| -CH₂-C=O | 30 - 45 | Negative |
| -CH₂-CH₂- | 20 - 35 | Negative |
Note: These are estimated ranges based on general chemical shift principles and data from similar heterocyclic structures.
Section 4: Vibrational Spectroscopy: Identifying Functional Groups
The Role of Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this molecule, FTIR is crucial for confirming the presence of the carbonyl groups and N-H bonds.
Protocol: FTIR Spectroscopy
-
Sample Preparation: The simplest method is to use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: Run a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
Expected Spectrum & Interpretation
The IR spectrum will be dominated by absorptions from the carbonyl and N-H groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide/Amine Salt) | Stretch | 3300 - 3000 | Medium-Broad |
| C-H (Aliphatic) | Stretch | 2950 - 2850 | Medium-Strong |
| C=O (Ketone) | Stretch | ~1715 | Strong |
| C=O (Amide I band) | Stretch | 1680 - 1640 | Strong |
| N-H | Bend | 1640 - 1550 | Medium |
| Note: The presence of hydrogen bonding can broaden the N-H and C=O peaks and shift them to lower wavenumbers.[13][14][15] The amide carbonyl (Amide I) appears at a lower frequency than the ketone due to resonance effects.[16] |
Section 5: X-ray Crystallography: The Definitive Structure
The Gold Standard for Structural Determination
While the combination of MS and NMR provides a very high degree of confidence, only single-crystal X-ray diffraction (SCXRD) can provide an unambiguous, three-dimensional map of the atomic positions in a molecule.[6][17] It is the ultimate arbiter for confirming connectivity, conformation, and relative stereochemistry.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Bottleneck): This is the most challenging step.[18] The goal is to grow a single, defect-free crystal with dimensions >0.1 mm. A common method is slow evaporation:
-
a. Create a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture).
-
b. Filter the solution to remove any dust or particulate matter, which can act as unwanted nucleation sites.[19]
-
c. Loosely cover the vial and allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Crystal Mounting: Carefully select and mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[17]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an initial electron density map, from which a molecular model is built and refined to best fit the experimental data.
Expected Outcomes
The final output of a successful SCXRD experiment is a detailed structural model providing:
-
Unambiguous Connectivity: Absolute proof of the atomic connections.
-
Bond Lengths and Angles: Precise measurements of all bond parameters.
-
Conformation: The exact chair/boat/twist conformation of the rings.
-
Intermolecular Interactions: Information on hydrogen bonding and crystal packing in the solid state.
Logic for Pursuing Crystallography
Section 6: Integrated Analysis and Conclusion
The true power of this analytical workflow lies in the integration of all data points. The HRMS confirms the formula, the FTIR confirms the functional groups, the comprehensive NMR data builds the molecular skeleton piece by piece, and the X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. Each technique validates the others, leading to a self-consistent and highly trustworthy structural assignment. This rigorous approach is essential for advancing research and development in the chemical and pharmaceutical sciences.
Integrated Analytical Workflow
References
-
Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Nitrogen-Containing Heterocyclic Compounds | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. Retrieved January 15, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. Retrieved January 15, 2026, from [Link]
-
X-ray Crystallography. (n.d.). Creative BioMart. Retrieved January 15, 2026, from [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (n.d.). Welch Materials, Inc. Retrieved January 15, 2026, from [Link]
-
How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 15, 2026, from [Link]
-
Structural and Conformational Aspects in the Chemistry of Heterocycles. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]
-
x Ray crystallography. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
1,4-Diazaspiro[5.5]undecane. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). Journal of Medicinal Chemistry. Retrieved January 15, 2026, from [Link]
-
Carbonyl - compounds - IR - spectroscopy. (n.d.). University of Chemical Technology and Metallurgy. Retrieved January 15, 2026, from [Link]
-
Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. (n.d.). ARKAT USA. Retrieved January 15, 2026, from [Link]
-
Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. Retrieved January 15, 2026, from [Link]
-
1,4-diazaspiro[5.5]undecane-5,9-dione hydrochloride. (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]
-
FTIR spectra of the intermediates towards amide 9a. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Jasperse, North Dakota State University. Retrieved January 15, 2026, from [Link]
-
1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Structural and Conformational Aspects in the Chemistry of Heterocycles. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Signal Areas. (n.d.). University of Calgary. Retrieved January 15, 2026, from [Link]
-
FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023). YouTube. Retrieved January 15, 2026, from [Link]
-
NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. (2016). Wiley Analytical Science. Retrieved January 15, 2026, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved January 15, 2026, from [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
1,4-diazaspiro[5.5]undecane-3,5-dione. (n.d.). Chemical Synthesis Database. Retrieved January 15, 2026, from [Link]
Sources
- 1. 1,4-DIAZASPIRO[5.5]UNDECANE-5,9-DIONE HCL [myskinrecipes.com]
- 2. 3,9-Diazaspiro[5.5]undecane-2,4-dione dihydrochloride (1609402-96-1) for sale [vulcanchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]
- 5. PubChemLite - 1,4-diazaspiro[5.5]undecane-5,9-dione hydrochloride (C9H14N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. emerypharma.com [emerypharma.com]
- 11. researchgate.net [researchgate.net]
- 12. homepages.bluffton.edu [homepages.bluffton.edu]
- 13. chem.pg.edu.pl [chem.pg.edu.pl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 19. How To [chem.rochester.edu]
